molecular formula C7H4N2O2 B1272958 2,1,3-Benzoxadiazole-5-carbaldehyde CAS No. 32863-33-5

2,1,3-Benzoxadiazole-5-carbaldehyde

Cat. No.: B1272958
CAS No.: 32863-33-5
M. Wt: 148.12 g/mol
InChI Key: STVDCFOBQWMSHN-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazole-5-carbaldehyde (BOC) is a heterocyclic aromatic compound that is widely used in organic synthesis and in the development of new drugs, agrochemicals, and other chemicals. BOC is an important precursor for many pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of a variety of derivatives for use in medical research. BOC is a versatile and relatively inexpensive starting material for a variety of chemical syntheses.

Scientific Research Applications

Chemodosimeter for Hg2+

A study by Chen et al. (2012) developed a sensitive and specific Hg(2+) chemodosimeter derived from 1',3'-dithiane-substituted 2,1,3-benzoxadiazole. This chemodosimeter exhibits "turn-on" fluorescent and colorimetric responses via an Hg(2+)-triggered aldehyde recovery reaction, demonstrating potential for monitoring Hg(2+) in living organisms, including zebrafish larvae (Chen et al., 2012).

Antioxidant and Anti-inflammatory Activity

Sudha et al. (2021) synthesized a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, which were evaluated for their antioxidant and anti-inflammatory activities. These derivatives showed significant antioxidant potency and anti-inflammatory activity, highlighting the potential biological applications of related compounds (Sudha et al., 2021).

Applications in Solar Cells

Sathyanarayanamoorthi et al. (2015) conducted a theoretical analysis of 2,1,3-Benzoxadiazole-5-carboxylic acid as a photosensitizer for dye-sensitized solar cells. The study reported on the ground state and excited state oxidation potential, as well as electron injection from dyes to TiO2, indicating that these materials could be excellent sensitizers for solar cells (Sathyanarayanamoorthi et al., 2015).

Material Science Applications

Langhals et al. (2012) described the synthesis of amorphous light-absorbing materials by attaching 2,1,3-benzoxadiazole to perylene and benzoperylene building blocks. These materials, showing FRET energy transfer between the benzoxadiazole and perylene units, are of interest in material science, particularly for their optical properties (Langhals et al., 2012).

Sensing Applications

Pavlov et al. (2022) developed a luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework, which acts as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. This demonstrates the potential of 2,1,3-benzoxadiazole derivatives in sensing applications (Pavlov et al., 2022).

Mechanism of Action

While the exact mechanism of action of 2,1,3-Benzoxadiazole-5-carbaldehyde is not explicitly stated in the literature, similar compounds such as halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to inhibit bacterial growth through multiple targets, including the regulation of menaquinone biosynthesis and other essential proteins .

Safety and Hazards

According to the safety data sheet, 2,1,3-Benzoxadiazole-5-carbaldehyde should be kept away from heat and sources of ignition . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

Future Directions

While specific future directions for 2,1,3-Benzoxadiazole-5-carbaldehyde are not mentioned in the literature, benzoxadiazole derivatives in general are of great interest in the field of photoluminescent compounds and light technology . Their properties and chemical reactivity make them fundamental for the design of organic electronic devices .

Properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVDCFOBQWMSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379964
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32863-33-5
Record name 2,1,3-benzoxadiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[c][1,2,5]oxadiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

AgNO3 (163 g) in 2 L of water was added to a refluxing mixture of dibromomethylbenzofurazan (122 g, 418 mmol) in EtOH (1 L). Heating at reflux temperature was continued for 2 h. The mixture was cooled, the precipitated AgBr was removed by filtration through Celite, and the solvent was concentrated. The resulting solution was extracted with toluene (10×100 mL), dried over magnesium sulfate, and the solvent was removed in vacuo. The residue was chromatograghed (EtOAc/hexane, 1/125), giving the title aldehyde (48.2 g, 78%) as a white solid: 1H NMR δ 7.92 (m, 2H), 8.39 (s, 1 H), 10.10 (s, 1 H).
Name
dibromomethylbenzofurazan
Quantity
122 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
163 g
Type
catalyst
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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